4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
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Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one have been synthesized and characterized through various chemical reactions and analyses. For instance, the synthesis of stable azomethine ylides from 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides with DMAD showcases the chemical versatility and reactivity of isoquinoline derivatives (Coşkun & Tuncman, 2006). Additionally, the synthesis and characterization of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for antitumor activities highlight the potential of these compounds in pharmaceutical applications (Fang et al., 2016).
Biological Activities
The biological activities of compounds related to this compound, such as their antimicrobial, antifungal, and anticancer properties, have been extensively studied. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity, showing promising results against various cancer cell lines (Al-Suwaidan et al., 2016). Similarly, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential Anticancer Agents
The search for new anticancer agents has led to the synthesis of various compounds with potential applications in cancer treatment. For instance, novel quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized, showing potent inhibitory activity against A549, MCF-7, and HeLa cancer cell lines, suggesting their potential as anticancer agents (Qiao et al., 2015).
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-4-17-9-12-19(13-10-17)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)18-11-14-23(32-2)24(15-18)33-3/h5-16H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPHYIOYSBGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.